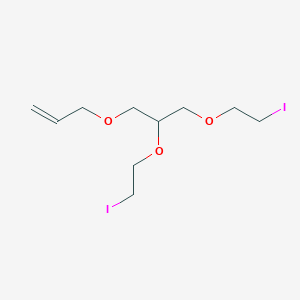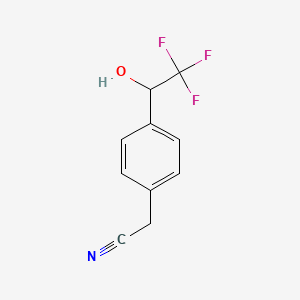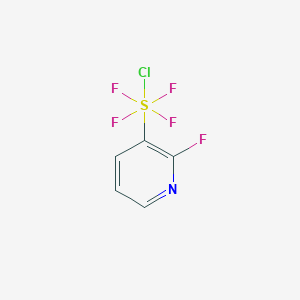
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorotetrafluoro-l6-sulfanyl group and a fluorine atom attached to the pyridine ring. It is of interest in various fields of chemistry and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine typically involves the introduction of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom onto the pyridine ring. This can be achieved through multi-step organic synthesis, starting from commercially available pyridine derivatives. Common synthetic routes may include halogenation, sulfonation, and fluorination reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, catalytic processes, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorotetrafluoro-l6-sulfanyl or fluorine groups are replaced by other functional groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl or polyaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification. The pathways involved would vary based on the biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Chlorotetrafluoro-l6-sulfanyl)-2-fluoropyridine include other halogenated pyridines and sulfonyl-substituted pyridines. Examples include:
- 3-Chloro-2-fluoropyridine
- 3-(Trifluoromethylsulfonyl)-2-fluoropyridine
- 3-(Chlorosulfonyl)-2-fluoropyridine
Uniqueness
The uniqueness of this compound lies in the specific combination of the chlorotetrafluoro-l6-sulfanyl group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as reactivity and stability, which may not be present in other similar compounds.
Eigenschaften
Molekularformel |
C5H3ClF5NS |
|---|---|
Molekulargewicht |
239.59 g/mol |
IUPAC-Name |
chloro-tetrafluoro-(2-fluoropyridin-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C5H3ClF5NS/c6-13(8,9,10,11)4-2-1-3-12-5(4)7/h1-3H |
InChI-Schlüssel |
DQWFNSASUBQNPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)F)S(F)(F)(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






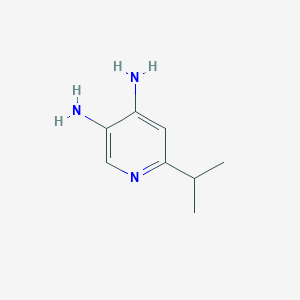
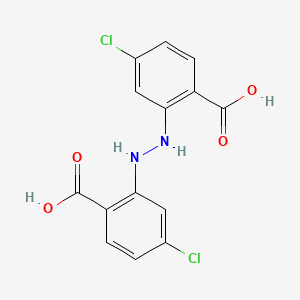
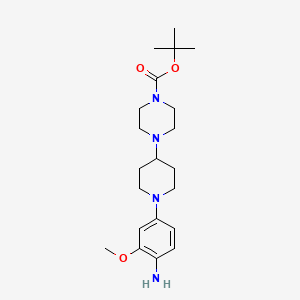
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
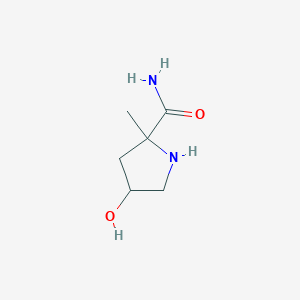
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
